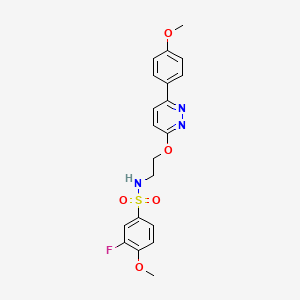![molecular formula C16H22ClN3OS B2995969 N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1351609-71-6](/img/structure/B2995969.png)
N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride” is a complex organic compound that contains a pyrrolidine ring and a benzo[d]thiazole moiety . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The benzo[d]thiazole moiety is a part of many potent biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a benzo[d]thiazole moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzo[d]thiazole moiety is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound can be influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Aplicaciones Científicas De Investigación
Antipsychotic Agent Potential
Research has explored the synthesis and evaluation of heterocyclic carboxamides, including N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride, as potential antipsychotic agents. These compounds have been evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, alongside their ability to antagonize apomorphine-induced responses in mice. Certain derivatives demonstrated potent in vivo activities comparable to existing compounds, with reduced activity in models predictive of extrapyramidal side effects, suggesting potential as backup compounds for antipsychotic therapies (Norman, Navas, Thompson, & Rigdon, 1996).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized for their potential as Mycobacterium tuberculosis GyrB inhibitors. Among the compounds studied, one demonstrated significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, alongside notable antituberculosis activity without cytotoxicity at relevant concentrations. This research highlights the potential of such compounds in antituberculosis drug development (Jeankumar et al., 2013).
VEGFR-2 Inhibition for Cancer Therapy
Substituted benzamides, including N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds exhibit competitive inhibition with ATP, demonstrating excellent kinase selectivity, favorable pharmacokinetics, and robust in vivo efficacy in tumor xenograft models, suggesting their utility in cancer therapy (Borzilleri et al., 2006).
Antimicrobial Activity
New pyridine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds, including N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride, showed variable and modest activity against bacteria and fungi, contributing to the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Electropolymerization and Material Science Applications
Research into N-(4' -carboxyphenyl)-2,5-di(2" -thienyl)pyrrole demonstrates the potential of related compounds, including N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride, in material science. Such compounds can be electropolymerized to form stable polymer films, showcasing applications in electronic and optoelectronic devices (Lengkeek, Harrowfield, & Koutsantonis, 2010).
Safety And Hazards
As with any chemical compound, safety and hazards associated with “N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride” would depend on its specific biological activities. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, and antitumor drugs .
Direcciones Futuras
The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . Researchers could also focus on synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities .
Propiedades
IUPAC Name |
N-(4-pyrrolidin-1-ylbutyl)-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS.ClH/c20-15(16-18-13-7-1-2-8-14(13)21-16)17-9-3-4-10-19-11-5-6-12-19;/h1-2,7-8H,3-6,9-12H2,(H,17,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSILCUPNOHUCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCNC(=O)C2=NC3=CC=CC=C3S2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


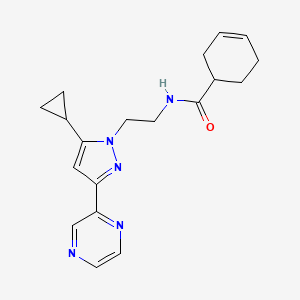

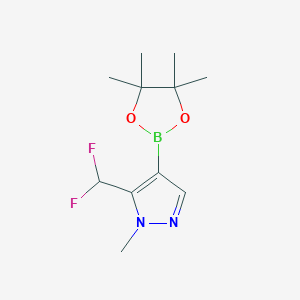
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2995892.png)
![2-Ethyl-5-((4-ethylphenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2995893.png)
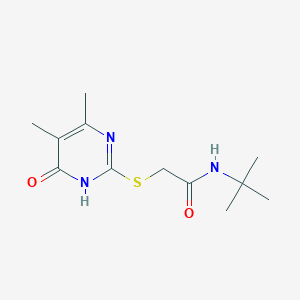

![N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2995898.png)
![1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2995899.png)
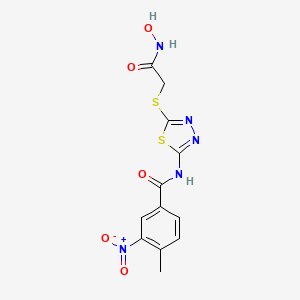
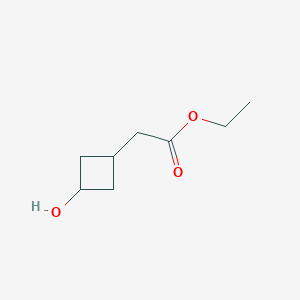
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2995906.png)
